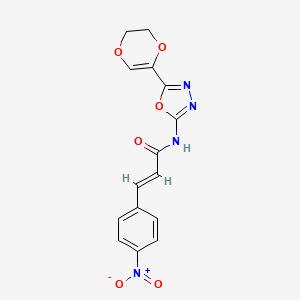

(E)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C15H12N4O6 and its molecular weight is 344.283. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a complex organic molecule known for its unique structural characteristics that include an oxadiazole moiety and a dioxin structure. These features suggest a potential for diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological profiles and applications.

Chemical Structure and Properties

The chemical formula of the compound is C13H11N3O4, with a molecular weight of approximately 273.25 g/mol. The presence of functional groups such as the nitro group and oxadiazole ring significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole structures often exhibit a range of biological activities, including:

- Antimicrobial : Inhibition of bacterial growth.

- Anticancer : Induction of apoptosis in cancer cells.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Reduces oxidative stress in cellular models |

The mechanism by which this compound exerts its effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it can protect cells from oxidative damage.

- Interaction with DNA/RNA : The oxadiazole ring may facilitate interactions with nucleic acids, influencing gene expression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds based on their structural components:

-

Anticancer Studies :

- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The derivatives were found to inhibit specific targets like thymidylate synthase and HDAC enzymes, which are crucial for cancer cell growth .

- Antimicrobial Activity :

- Antioxidant Properties :

Synthesis and Modification

The synthesis of this compound typically involves:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the dioxin structure via Diels-Alder reactions.

- Functionalization with nitro groups through electrophilic substitution reactions.

Table 2: Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Oxadiazole Formation | Cyclization | Hydrazine derivatives |

| Dioxin Introduction | Diels-Alder Reaction | Diene and dienophile |

| Nitro Group Addition | Electrophilic Substitution | Nitric acid |

科学研究应用

Anticancer Activity

The compound has been investigated for its anticancer properties due to the presence of the oxadiazole and dioxin moieties, which are known for their biological activities. Studies have shown that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 .

Case Study: Anticancer Mechanism

Research indicates that compounds with similar structures to (E)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide can induce apoptosis in cancer cells by interfering with specific signaling pathways. The mechanism often involves the inhibition of tumor growth through the disruption of cell cycle progression.

Antimicrobial Properties

The unique structural features of this compound suggest potential antimicrobial activity. Compounds containing oxadiazole rings have been shown to inhibit bacterial growth by targeting cell wall synthesis or disrupting essential metabolic pathways.

Research Findings

Preliminary studies have indicated that related compounds may exhibit significant antibacterial effects against various pathogens. This positions this compound as a promising candidate for further investigation in the development of new antimicrobial agents.

Polymer Applications

The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Its ability to form stable complexes with metals could be exploited in creating advanced materials with specific functionalities.

Application Example: Photonic Materials

Research has explored the use of oxadiazole-containing compounds in the development of photonic materials. These materials can be engineered for applications in optoelectronics due to their favorable optical properties .

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives can enhance their performance characteristics. Its chemical stability and reactivity may improve adhesion properties and resistance to environmental degradation.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the 1,3,4-oxadiazole ring through cyclization reactions.

- Introduction of the dioxin moiety via reactions involving diols and dihalides.

- Coupling with 4-nitrophenyl acrylamide using nucleophilic substitution methods.

Characterization Techniques

Characterization of this compound is essential for understanding its properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm structure and purity.

属性

IUPAC Name |

(E)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O6/c20-13(6-3-10-1-4-11(5-2-10)19(21)22)16-15-18-17-14(25-15)12-9-23-7-8-24-12/h1-6,9H,7-8H2,(H,16,18,20)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFNFQOXHGNRIE-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。